molecular formula C22H22F2N2O B5063846 N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine

N-benzyl-1-cyclopropyl-N-{[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}methanamine

Cat. No. B5063846
M. Wt: 368.4 g/mol
InChI Key: YLFGSIHICZJGLZ-UHFFFAOYSA-N
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Description

The compound is an amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with a suitable electrophile. For example, the benzyl group could be introduced via a reaction with benzyl chloride .


Molecular Structure Analysis

The molecule contains a cyclopropyl group, a benzyl group, and an oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen). The difluorophenyl group indicates the presence of a phenyl ring with two fluorine atoms attached .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine group, the oxazole ring, and the difluorophenyl group. Amines, for example, are basic and can undergo reactions with acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future studies might focus on its pharmacological effects, toxicity, and therapeutic potential .

properties

IUPAC Name

N-benzyl-1-cyclopropyl-N-[[2-(2,3-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22F2N2O/c1-15-20(25-22(27-15)18-8-5-9-19(23)21(18)24)14-26(13-17-10-11-17)12-16-6-3-2-4-7-16/h2-9,17H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFGSIHICZJGLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=C(C(=CC=C2)F)F)CN(CC3CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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